(Z)-N'-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide
Description
(Z)-N'-Hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is a member of the N'-hydroxyacetimidamide class, characterized by a hydroxyimino group (-NHOH) and a substituted indoline core. This compound’s structure includes a methoxymethyl substituent at the 6-position of the indoline ring, which distinguishes it from related analogues.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N'-hydroxy-2-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C12H17N3O2/c1-17-8-9-2-3-10-4-5-15(11(10)6-9)7-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14) |
InChI Key |
FJWWTWNKJBOBPQ-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1=CC2=C(CCN2C/C(=N/O)/N)C=C1 |
Canonical SMILES |
COCC1=CC2=C(CCN2CC(=NO)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of aniline derivatives with suitable electrophiles can lead to the formation of the indoline ring.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions. This step involves the reaction of the indoline derivative with methoxymethyl chloride in the presence of a base.
Formation of the Acetimidamide Moiety: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the intermediate compound with hydroxylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the imidamide moiety to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline ring or the methoxymethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2-one derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has shown potential as a neuroprotective agent. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and ischemic damage, making it a promising candidate for the treatment of neurodegenerative diseases .
Medicine
In the field of medicine, (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is being investigated for its potential therapeutic applications. Its neuroprotective properties, along with its ability to modulate specific molecular targets, make it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets. In biological systems, it has been shown to modulate the activity of N-methyl-D-aspartic acid (NMDA) receptors, which play a crucial role in neuronal signaling and plasticity . By binding to these receptors, the compound can exert neuroprotective effects and reduce neuronal damage caused by oxidative stress and ischemia.
Comparison with Similar Compounds
Core Structural Variations
The acetimidamide backbone is conserved across analogues, but substituents on the aromatic or heterocyclic rings significantly influence physicochemical and biological properties:
Key Observations :
Key Observations :
Physicochemical Properties
NMR data and solubility trends highlight functional group impacts:
Key Observations :
- The pyridine ring in 27 and 28 generates distinct aromatic proton shifts (δ7.33–8.92), while the indoline core in the target compound would likely show indoline-specific signals (e.g., δ7.18–7.49, as in ’s indoline derivatives).
- Higher melting points in pyridin-3-yl analogues (173°C) suggest stronger crystalline packing vs. indoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
